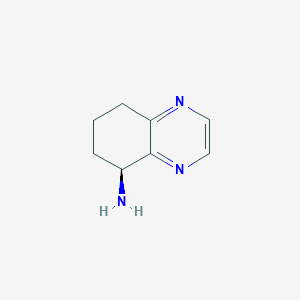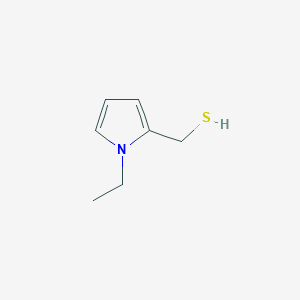
(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as aziridine or an aziridine precursor, under suitable conditions.
Introduction of Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the aziridine intermediate with a hydrazine derivative.
Formation of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carbohydrazide: Lacks the propan-2-ylidene group but shares the aziridine and carbohydrazide moieties.
N’-Propan-2-ylidenehydrazine: Contains the propan-2-ylidene group but lacks the aziridine ring.
Uniqueness
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is unique due to the combination of the aziridine ring, carbohydrazide group, and propan-2-ylidene moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
QYKAJWLHDILPFJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=NNC(=O)[C@@H]1CN1)C |
Canonical SMILES |
CC(=NNC(=O)C1CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)






![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)



![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
